RH 237

Description

Overview of Voltage-Sensitive Dyes in Advanced Biological Research

Voltage-sensitive dyes, also known as potentiometric probes, are molecules that change their spectral properties in response to alterations in the electrical potential across a membrane. wikipedia.org This characteristic allows researchers to optically measure the firing activity of individual neurons, large neuronal populations, and muscle cells. wikipedia.org The plasma membrane of a typical cell maintains a transmembrane potential of approximately -70 mV (negative inside) due to concentration gradients of ions like K+, Na+, and Cl-. thermofisher.com Changes to this potential, known as hyperpolarization (increase) and depolarization (decrease), are fundamental to processes such as nerve impulse propagation, muscle contraction, and cell signaling. thermofisher.com

VSDs are lipophilic, enabling them to intercalate into cell membranes. wikipedia.org Fast-response probes, like RH 237, are amphiphilic molecules with a chromophore that undergoes a significant electronic charge shift upon excitation. This electrochromic mechanism is responsible for their sensitivity to membrane potential changes, resulting in a spectral shift that can be detected. wikipedia.org These optical methods provide high spatial and temporal resolution for recording membrane potential, surpassing the limitations of traditional microelectrode techniques, which struggle with small cells and simultaneous multi-site recordings. nih.gov

Historical Context and Development of this compound in Electrophysiological Studies

The exploration of optical methods for recording membrane potential began as early as 1968. nih.gov The initial recordings, however, suffered from a poor signal-to-noise ratio. nih.gov This led to the screening of over a thousand dyes to identify suitable probes for monitoring membrane potential. nih.gov The ANEP (aminonaphthylethenylpyridinium) dyes, a class to which this compound belongs, were first described in 1985 by the research group of Leslie Loew. wikipedia.org

The development of various VSDs, including the numerous RH dye analogs, was driven by the observation that no single dye provides an optimal response under all experimental conditions. thermofisher.com this compound, along with other dyes like RH 414, RH 421, and RH 795, became one of the most widely used RH dyes. thermofisher.com A significant application of this compound emerged in cardiac electrophysiology, where it was used for the simultaneous optical mapping of membrane potential and intracellular calcium. nih.gov In 2000, Choi and Salama demonstrated a method using this compound and the calcium indicator rhod-2, exciting both dyes with a single wavelength and separating their distinct emission wavelengths. nih.gov This dual-mapping technique has been instrumental in studying the intricate relationship between electrical activity and calcium signaling in the heart. oup.com

Current Significance of this compound in Academic Research Methodologies

This compound continues to be a vital tool in contemporary academic research, particularly in neuroscience and cardiac electrophysiology. biotium.comnih.gov Its fast response time makes it suitable for capturing rapid events like action potentials. biotium.com

One of the key applications of this compound is in simultaneous imaging studies. It is frequently paired with calcium-sensitive dyes, such as rhod-2, to concurrently measure membrane potential and intracellular calcium transients. nih.govoup.com This dual optical mapping is powerful for investigating voltage-calcium coupling and its role in cardiac arrhythmias. oup.com The spectral properties of this compound, with an emission maximum at a longer wavelength than some other VSDs like di-4-ANEPPS, allow for better separation of its fluorescence signal from that of calcium indicators. researchgate.net

In cardiac research, this compound has been used in Langendorff-perfused hearts to study the effects of various physiological and pharmacological interventions on cardiac electrophysiology. researchgate.net For instance, it has been employed in triple-parametric optical mapping, alongside the calcium-sensitive dye rhod-2-AM and endogenous NADH fluorophores, to investigate the relationship between metabolic changes and electrophysiological alterations in ischemic hearts. oup.com

Despite its utility, researchers must consider that staining with this compound can have physiological effects. For example, electrophysiological measurements have indicated a broadening of action potentials in cultured neurons stained with this compound. thermofisher.com

Data Tables

Optical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (in Methanol) | Not specified | biotium.com |

| Emission Maximum (in Methanol) | Not specified | biotium.com |

| Excitation Maximum (on Neuronal Membranes) | 506 nm | thermofisher.com |

| Emission Maximum (on Neuronal Membranes) | 687 nm | thermofisher.com |

| Response Type | Fast-responding | biotium.com |

Common Dye Combinations with this compound for Simultaneous Imaging

| Paired Dye | Measured Parameter | Research Area | Reference |

| rhod-2 / rhod-2 AM | Intracellular Calcium ([Ca2+]i) | Cardiac Electrophysiology | nih.govoup.comnih.gov |

| Fluo-3 / Fluo-4 | Intracellular Calcium ([Ca2+]i) | Myocyte Monolayers | nih.gov |

| GCaMP2 (genetically encoded) | Intracellular Calcium ([Ca2+]i) | Cardiac Electrophysiology (Mouse) | nih.gov |

This compound is a widely used voltage-sensitive fluorescent dye, particularly for imaging electrical activity in biological systems such as neurons, heart cells, and mitochondria. lumiprobe.comaxispharm.comaatbio.com It is classified as a fast-response potentiometric probe. lumiprobe.combiotium.com

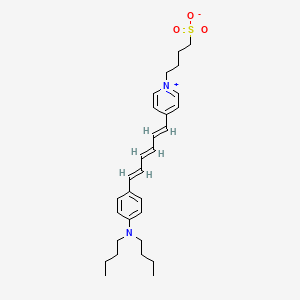

Structure

2D Structure

Properties

CAS No. |

83668-91-1 |

|---|---|

Molecular Formula |

C29H40N2O3S |

Molecular Weight |

496.7 g/mol |

IUPAC Name |

4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |

InChI Key |

VJFBYTPFDXZYDN-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

Synonyms |

4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |

Origin of Product |

United States |

Principles of Rh 237 Voltage Sensing and Fluorescence Transduction

Kinetics of Fluorescence Response to Transmembrane Potential Changes

RH 237 is characterized as a fast-response potentiometric probe. lumiprobe.combiotium.com This means its fluorescence signal changes rapidly in correlation with changes in membrane potential, allowing it to capture the fast electrical dynamics of excitable cells like neurons and cardiomyocytes. lumiprobe.comaxispharm.combiotium.comwikipedia.org The fast response time is essential for monitoring events such as action potentials. wikipedia.orgahajournals.orgfrontiersin.org Studies have indicated that voltage-sensitive dyes are significantly faster than the timescale of milliseconds. researchgate.net The speed and sensitivity of this compound make it suitable for real-time monitoring of membrane potential changes. axispharm.com

Methodologies for Rh 237 Application in Electrophysiological Mapping

Preparation and Loading Procedures for Diverse Biological Systems

Successful optical mapping with RH 237 relies on achieving uniform and sufficient dye loading within the biological preparation. The specific procedures vary depending on whether in vitro cell culture models or ex vivo isolated organ perfusion techniques are employed.

In in vitro settings, such as neuronal cultures or cardiomyocyte monolayers, this compound is typically applied by immersing the cells in a solution containing the dye. For neonatal rat ventricular myocyte monolayers, staining has been performed by immersion in oxygenated Tyrode's solution containing 5 µmol/L RH-237 for 5 minutes at 37°C ahajournals.org. In experiments with engineered cardiac tissues, cardiomyocytes were incubated with 4 mM RH237 voltage membrane dye for five minutes researchgate.net. Following incubation, preparations are typically washed to remove unbound dye molecules researchgate.netresearchgate.net. Achieving optimal staining may require confirming loading levels by fluorescence imaging and potentially reloading in short increments if necessary, while avoiding overloading that could saturate the sensor physiology.org.

For ex vivo isolated organ preparations, such as Langendorff-perfused hearts, this compound is introduced through the perfusion solution. A common approach involves staining hearts with a voltage-sensitive dye like this compound ahajournals.orgnih.gov. For simultaneous mapping of voltage and calcium, this compound is often used in combination with calcium indicators such as Rhod-2 AM ahajournals.orgahajournals.orgnih.govnih.govahajournals.orgnih.govnih.govbiorxiv.org. In a protocol for simultaneous voltage and calcium mapping in Langendorff-perfused hearts, RH-237 staining was performed for 1 minute using 62.1 µg of the dye, sometimes requiring re-staining throughout the experiment biorxiv.org. Another study using Langendorff-perfused rabbit and human hearts utilized continuous perfusion of 500 nmol/l RH-237 physiology.org. The loading time for dyes like Rhod-2 in hearts can be over 10 minutes, with washout occurring within 15-30 minutes nih.gov.

A critical consideration in ex vivo contracting preparations is the presence of motion artifacts caused by muscle contraction. To mitigate this, excitation-contraction uncouplers, such as blebbistatin, are commonly added to the perfusion solution after dye loading researchgate.netphysiology.org. Blebbistatin at concentrations like 10 µM or 15 µM has been used, with incubation times varying from 30 to 60 minutes researchgate.netphysiology.org.

Optical System Design and Implementation for this compound Fluorescence Detection

Optical mapping systems for detecting this compound fluorescence integrate various components, including light sources, optical filters, and high-speed detectors, to capture rapid changes in fluorescence intensity that correlate with membrane potential changes ahajournals.orgoup.com.

Both widefield and confocal microscopy configurations are employed for this compound fluorescence detection in electrophysiological mapping. Widefield microscopy (or macroscopy for larger preparations) is a common approach, where the sample is flood-illuminated, and fluorescence is detected across the entire field of view nih.govfrontiersin.org. This method is advantageous for its speed and simplicity, providing both topographical and dynamic information frontiersin.org. Confocal microscopy, on the other hand, uses point illumination and a pinhole to achieve optical sectioning, allowing for imaging at higher spatial resolution and the study of cellular and subcellular structures nih.govescholarship.orgfrontiersin.org. Rapid scanning confocal microscopy has been used in conjunction with this compound to measure transmembrane voltage changes in isolated hearts at a sub- to multi-cellular scale frontiersin.org.

Capturing the fast kinetics of action potentials requires high-speed imaging systems nih.govahajournals.orgnih.gov. Various detector technologies have been utilized, including photodiode arrays (PDAs), Charge-Coupled Device (CCD) cameras, and Complementary Metal-Oxide-Semiconductor (CMOS) cameras bitesizebio.comahajournals.orgresearchgate.netahajournals.orgnih.govnih.govahajournals.orgoup.comnih.govfrontiersin.orgresearchgate.net. PDAs were historically favored for their speed and sensitivity, albeit with lower spatial resolution bitesizebio.comresearchgate.net. CCD cameras offered higher spatial resolution bitesizebio.comnih.govresearchgate.net, and modern electron-multiplying CCD cameras provide high sensitivity for low-light applications bitesizebio.com. CMOS cameras have seen significant improvements, offering high-speed image acquisition and good quantum efficiency, becoming increasingly competitive with CCDs and PDAs bitesizebio.comahajournals.org. For instance, CMOS cameras with resolutions of 100x100 pixels and speeds up to 10,000 frames/sec have been tested for cardiac optical mapping ahajournals.org. For dual voltage and calcium mapping with this compound and Rhod-2, systems often employ two detectors (e.g., PDAs or CCD/CMOS cameras) to simultaneously capture the emission signals separated by a dichroic mirror ahajournals.orgahajournals.orgnih.govahajournals.orgbiorxiv.org.

Proper and stable illumination is crucial for high signal-to-noise ratio recordings ahajournals.org. This compound is typically excited by visible light. Its excitation maximum in cell membranes is around 506 nm, with emission around 687 nm thermofisher.com. In Tyrode's solution, the excitation/emission is reported as 528/715 nm nih.gov. For optimal detection, excitation light in the region of 525 ± 10 nm is recommended, with emission collected above 710 nm bitesizebio.com.

Common excitation light sources include tungsten-halogen lamps, mercury/xenon arc lamps, LEDs, and lasers researchgate.netnih.govahajournals.orgnih.govoup.comfrontiersin.org. Tungsten-halogen lamps are often a first choice for optical mapping due to their smooth, continuous spectrum in the visible range nih.gov. LEDs offer electronically controlled illumination, which is beneficial for techniques like ratiometric mapping ahajournals.org. Optical filters, such as interference (band-pass) filters for excitation and long-pass or band-pass filters for emission, are essential to select appropriate wavelengths, minimize background light, and reduce spectral cross-talk, particularly in multi-parametric imaging setups ahajournals.orgahajournals.orgahajournals.orgnih.govoup.comnih.govfrontiersin.org. Dichroic mirrors are used to separate emission signals from different dyes onto different detectors in simultaneous mapping experiments ahajournals.orgahajournals.orgnih.govahajournals.orgnih.govfrontiersin.org.

Research Findings

Advanced Signal Acquisition and Data Processing for Spatiotemporal Analysis

Advanced signal acquisition in electrophysiological mapping using this compound involves optimizing hardware and experimental parameters to achieve high signal-to-noise ratio (SNR) and capture rapid changes in membrane potential across the tissue or cell preparation. High-speed cameras are crucial for the necessary temporal resolution, often acquiring thousands of pixels in milliseconds. nih.govfrontiersin.org The choice of excitation source, optical filters, and dichroic mirrors is critical for efficient light delivery and collection, as well as for separating signals in dual-mapping experiments. bitesizebio.comfrontiersin.orgoup.com Tandem lens systems are sometimes recommended for dual imaging as they can improve fluorescence collection efficiency, leading to a brighter signal and potentially reducing the need for intense excitation light. researchgate.net

Data processing of signals acquired with this compound involves several steps to enhance signal quality and enable spatiotemporal analysis. These steps can include spatial and temporal filtering to reduce noise. oup.comphysiology.org Normalization and baseline correction are also essential for accurate analysis of fluorescence changes. physiology.orgoup.comresearchgate.netphysiology.orgcinc.org Software tools, including open-source options, are available for analyzing optical mapping data, enabling tasks such as activation mapping, conduction velocity estimation, and analysis of action potential morphology. nih.govoup.comresearchgate.net

Minimization of Photobleaching and Phototoxicity

Photobleaching, the irreversible degradation of the fluorescent dye due to light exposure, is a significant challenge when using this compound. nih.govphysiology.orgnih.gov Intense or prolonged laser or LED exposure can lead to obvious photobleaching of this compound, which can reduce the signal intensity over time. physiology.orgnih.gov Strategies to minimize photobleaching include attenuating the excitation light intensity using neutral density filters, limiting the number and duration of recordings, and using computer-controlled shutters to restrict light exposure. physiology.org Using optical systems with high fluorescence collection efficiency, such as tandem lens systems, can also help by requiring less intense excitation light. researchgate.net

Phototoxicity, the damage to biological tissue caused by light exposure in the presence of the dye, is another concern. nih.govahajournals.org While early studies faced marked phototoxic effects with some potentiometric probes, the development of improved dyes has helped reduce these issues. ahajournals.org Precautions should be taken during experiments to adjust conditions and minimize both phototoxicity and photobleaching. axispharm.com

Artifact Mitigation (e.g., Motion Artifacts) in Dynamic Biological Preparations

Motion artifacts, caused by the movement of the biological preparation (such as the contraction of heart muscle), can distort optical mapping signals by changing the relative position of the tissue to the detector. nih.govfrontiersin.orgahajournals.org These artifacts are a major challenge in dynamic biological systems. nih.govahajournals.org

Several methods are employed to mitigate motion artifacts when using this compound. Mechanical restriction of the tissue can be effective, particularly with smaller preparations. ahajournals.org Pharmacological agents, known as excitation-contraction (E-C) uncouplers, are commonly used to reduce or abolish muscle contraction. nih.govfrontiersin.orgphysiology.orgbiorxiv.org Blebbistatin is a frequently used E-C uncoupler in optical mapping studies using this compound, effectively suppressing contraction while preserving electrophysiological function. frontiersin.orgphysiology.orgcinc.orgphysiology.orgbiorxiv.org While some studies suggest potential direct effects of chemical uncouplers on electrophysiology, the significance of this limitation is debated. frontiersin.org

Another approach to mitigate motion artifacts is the application of processing algorithms to track moving regions of interest in the tissue, although this can require complex post-acquisition analysis. frontiersin.org Ratiometric imaging techniques, which involve measuring the ratio of fluorescence signals at different wavelengths, can also significantly mitigate motion artifacts and system noise. frontiersin.orgoup.comahajournals.org While this compound itself is not typically used in a ratiometric manner for voltage sensing, the concept of ratiometry is a general strategy for artifact correction in fluorescence imaging.

Fluorescence Signal Normalization and Baseline Correction

Normalization and baseline correction are crucial data processing steps for accurately analyzing fluorescence signals obtained with this compound. These procedures help to account for variations in dye loading, illumination intensity, photobleaching, and baseline drift. physiology.orgoup.comresearchgate.netphysiology.orgcinc.org

Signal intensity with this compound can be influenced by factors such as dye loading levels and the labeling of non-electrically active structures. physiology.org Normalization helps to address these variations, allowing for meaningful comparisons of signal changes. physiology.orgresearchgate.netcinc.org A common normalization method involves expressing the fluorescence change as a fractional change relative to the baseline fluorescence (ΔF/F0). researchgate.net

Applications of Rh 237 in Neuroscience Research

Mapping of Neuronal Membrane Potential Dynamics

The fast response time of RH 237 makes it suitable for real-time monitoring of rapid changes in membrane potential axispharm.com. This capability is essential for understanding the electrical signaling that underlies neuronal communication. The dye's fluorescence intensity changes in correlation with changes in membrane potential biotium.combiotium.com.

The spectral properties of this compound are sensitive to its environment, including the cell membrane. In methanol, its excitation and emission maxima are typically around 528/782 nm biotium.combiocompare.comcenmed.com or 532/777 nm lumiprobe.comaxispharm.com. However, in cell membranes, these spectra are typically blue-shifted, by approximately 20 nm for excitation and 80 nm for emission biotium.comlumiprobe.combiocompare.comcenmed.comvwr.comaxispharm.com.

| Property | Value (in Methanol) | Value (in Cell Membranes) | Source |

| Excitation Maximum | 528 nm or 532 nm | ~20 nm blue-shifted | biotium.comlumiprobe.combiocompare.comcenmed.comaxispharm.com |

| Emission Maximum | 782 nm or 777 nm | ~80 nm blue-shifted | biotium.comlumiprobe.combiocompare.comcenmed.comaxispharm.com |

Action Potential Initiation and Propagation Within Neural Networks

This compound is used for the optical recording of action potentials in neurons and other excitable cells caltech.eduahajournals.orgnih.govahajournals.org. Optical mapping techniques employing this compound allow for the visualization and study of action potential propagation within networks of cells ahajournals.orgnih.gov. For instance, it has been used in studies mapping electrical activity in cardiac tissue, providing insights into action potential characteristics and conduction ahajournals.orgnih.govahajournals.org. Simultaneous optical mapping of transmembrane potential using this compound and intracellular calcium using indicators like Rhod-2 has been achieved, enabling researchers to correlate these two crucial physiological signals during action potentials ahajournals.orgnih.govahajournals.org.

Subthreshold Voltage Oscillations and Dendritic Spikes

While this compound is a fast-response dye capable of detecting rapid voltage changes, detecting small subthreshold synaptic potentials in dense neuronal networks using dye signals can be challenging due to background fluorescence from axons caltech.edu. However, voltage-sensitive dyes in general are valuable for investigating subthreshold activity, such as synaptic potentials and subthreshold oscillations frontiersin.org. The fast kinetics and voltage sensitivity of this compound suggest its potential applicability in this area, although other dyes might offer higher signal-to-noise ratios for specific subthreshold phenomena frontiersin.org.

Elucidation of Ion Channel Activity and Gating Kinetics in Excitable Cells

The activity and gating kinetics of ion channels are fundamental determinants of membrane potential in excitable cells. This compound is used for imaging the function axispharm.combroadpharm.com and activity lumiprobe.comcenmed.comaatbio.com of ion channels in neurons and other excitable cells. By optically recording membrane potential changes with high temporal resolution, researchers can infer information about the underlying ion channel dynamics. For example, the speed and shape of action potentials or other voltage transients captured by this compound fluorescence provide insights into the collective behavior and gating kinetics of the voltage-gated ion channels responsible for these electrical events.

Applications of Rh 237 in Cardiac Electrophysiology Research

Spatiotemporal Analysis of Cardiac Action Potentials

Optical mapping with RH 237 provides the ability to simultaneously record action potentials from hundreds or thousands of sites across the heart's surface. oup.com This high spatiotemporal resolution is critical for a comprehensive understanding of how electrical impulses initiate and spread through the cardiac tissue, and how they subsequently extinguish.

A primary application of this compound is the precise measurement of cardiac conduction velocity (CV), a fundamental parameter of cardiac function. nih.gov By tracking the wavefront of depolarization as it moves across the mapped region, researchers can calculate the speed of impulse propagation. These measurements are crucial for understanding both normal cardiac conduction and the pathological slowing of conduction that contributes to arrhythmias. nih.gov

Studies using this compound have detailed how conduction is not uniform. For instance, in cultured strands of neonatal rat myocytes, this compound imaging with subcellular resolution revealed significant delays in conduction across junctions between cells. nih.gov In one-dimensional cell chains, the junctional conduction time was found to be substantially longer than the cytoplasmic conduction time, a difference that was less pronounced in two-dimensional strands with more lateral connections. nih.gov This demonstrates that tissue architecture profoundly influences impulse propagation patterns. nih.gov

| Parameter | 1-D Strands (End-to-End Connections) | 2-D Strands (End-to-End & Lateral Connections) |

|---|---|---|

| Cytoplasmic Conduction Time (μs) | 38 ± 30 | 57 ± 30 |

| Junctional Conduction Time (μs) | 118 ± 40 | 89 ± 40 |

| Mean Junctional Delay (μs) | 80 | 32 |

| Junctional Delay (% of Total Conduction Time) | 51% | 22% |

Data adapted from Rohret al. (1995). nih.gov Values are presented as mean ± SD.

Beyond depolarization, this compound is instrumental in analyzing the repolarization phase of the action potential. The duration of the action potential (APD) is not uniform across the heart, and this heterogeneity is a key factor in normal cardiac function and in arrhythmogenesis. Optical mapping studies in guinea pig hearts stained with this compound have shown a clear gradient of repolarization, with APDs being shorter at the apex and progressively longer toward the base of the heart. oup.com This spatial heterogeneity in APD dictates the sequence of ventricular relaxation. oup.com The ability to map these repolarization patterns allows for detailed investigation into how various conditions, such as rapid heart rates, can lead to instabilities like alternans (a beat-to-beat alternation in APD), which can be a precursor to more severe arrhythmias. oup.com

Investigation of Arrhythmogenic Mechanisms

Arrhythmias often arise from disruptions in the normal patterns of cardiac impulse generation and propagation. This compound has been pivotal in elucidating the complex electrophysiological substrates that give rise to these life-threatening conditions.

Reentry is a primary mechanism underlying many cardiac tachyarrhythmias, including ventricular tachycardia and fibrillation. It occurs when an electrical impulse fails to terminate and instead re-excites a region of the myocardium that has recovered from its refractory period. Optical mapping with this compound allows for direct visualization of these reentrant circuits, often described as spiral waves or rotors.

Studies in mouse hearts, which have a small ventricular surface area, have challenged the long-held hypothesis that a critical mass of tissue is required for fibrillation. nih.gov Using a voltage-sensitive dye, researchers induced sustained, stationary vortex-like reentry organized by single or paired rotors, which manifested as monomorphic tachycardia. nih.gov Detailed analysis revealed that conduction velocity was significantly reduced near the center of the rotor, allowing the reentrant circuit to exist within a much smaller area than previously thought possible. nih.gov In other instances, burst pacing led to complex, multi-wavelet patterns of activation that are characteristic of ventricular fibrillation. nih.gov

Furthermore, in studies investigating the effects of oxidative stress, this compound has been used to map the onset of ventricular tachycardia (VT) and its degeneration into ventricular fibrillation (VF) in aged hearts. biotium.com These experiments have shown that aged hearts are more susceptible to developing spontaneous VT/VF under oxidative stress, a process that can be visualized from its initiation to sustained fibrillation. biotium.com

Conduction block, where an impulse fails to propagate, is a critical component in the initiation of reentry. This compound imaging can pinpoint the exact locations where conduction block occurs and analyze the conditions leading to it. For example, during rapid pacing, this compound can reveal heterogeneities in refractory periods across the heart, where an impulse may successfully propagate through one region but block in another, creating the substrate for a reentrant arrhythmia. oup.com Studies have shown that prior to complete conduction failure, there is a decrease in both the conduction velocity and the amplitude of the action potential upstroke. These detailed observations are essential for understanding the functional changes in cardiac tissue that predispose it to arrhythmia.

Assessment of Mitochondrial Membrane Potential in Cardiomyocytes

While this compound is a powerful tool for measuring the electrical potential across the cell's outer plasma membrane (sarcolemma), it is not used to directly measure the membrane potential of mitochondria (ΔΨm). The assessment of mitochondrial function relies on a different set of specific fluorescent probes.

However, this compound plays a crucial role in studies that aim to understand the link between cellular electrical activity and mitochondrial energetics. Researchers can perform simultaneous imaging using this compound to record sarcolemmal action potentials and a mitochondrial-specific dye, such as JC-1, to monitor ΔΨm. This dual-imaging approach allows for the direct correlation of changes in cellular electrical behavior with mitochondrial function. For instance, in studies of differentiating stem cells into cardiomyocytes, this compound has been used to identify areas with coordinated electrical activity, while JC-1 simultaneously reports on the metabolic state and potential of the mitochondria within those same cells. This methodology is critical for investigating how cellular excitation and mitochondrial function are integrated during cardiac development and in pathological states where this relationship may be disrupted.

Dual Optical Mapping and Multiparametric Approaches Utilizing Rh 237

Simultaneous Measurement of Membrane Potential and Intracellular Calcium Transients

A primary application of RH 237 in dual optical mapping is the concurrent recording of transmembrane potential (Vm) and intracellular calcium transients (Cai). This is crucial for studying excitation-contraction coupling, where the electrical signal (action potential) directly leads to a rise in intracellular calcium, initiating muscle contraction. nih.gov

Methodological Considerations for Spectral Separation of Dyes (e.g., this compound and Rhod-2AM, GCaMP2)

Successful dual optical mapping hinges on the ability to spectrally separate the fluorescence signals from the voltage-sensitive dye and the calcium indicator. This requires careful selection of dye pairs with compatible spectral properties.

The combination of this compound and the calcium-sensitive dye Rhod-2 AM is widely used. biorxiv.orgnih.gov Both dyes can be excited by a similar wavelength of light (around 520-540 nm), but their emission spectra are distinct. nih.govnih.gov Rhod-2 has an emission peak around 585 nm, while this compound's emission is at a longer wavelength, typically above 650 nm. nih.govnih.gov This spectral separation allows for the use of a single excitation light source and a dichroic mirror to split the emitted fluorescence onto two separate detectors, one for the Vm signal and one for the Cai signal. mdpi.com Research has shown that with appropriate filter sets, the cross-talk between this compound and Rhod-2 AM can be minimal, ensuring signal specificity. biorxiv.orgnih.gov

Another approach involves pairing this compound with the genetically encoded calcium indicator (GECI) GCaMP2. nih.gov GCaMP2 has an excitation peak around 488 nm and an emission peak around 508 nm. nih.gov While the excitation wavelengths differ from this compound, specialized optical setups can accommodate this. The primary advantage of using GECIs like GCaMP2 is the ability to target calcium measurements to specific cell types or subcellular compartments. springernature.comnih.gov However, a limitation of GCaMP2 is its slower response time compared to chemical dyes like Rhod-2, which can affect the temporal accuracy of calcium transient recordings, especially at high heart rates. nih.gov

Other dye combinations with this compound have also been explored, including Fluo-3, Fluo-4, Fluo-5N, and Indo-1. biorxiv.orgahajournals.org The key consideration remains the degree of spectral overlap and the potential for cross-talk between the dyes. biorxiv.org

Interactive Data Table: Spectral Properties of Dyes Used with this compound

| Dye | Type | Excitation Peak (nm) | Emission Peak (nm) | Reference |

| This compound | Voltage-sensitive | ~528-550 | ~777-786 | aatbio.combiotium.comlumiprobe.com |

| Rhod-2 AM | Calcium indicator | ~540 | ~585 | nih.govthermofisher.comthermofisher.com |

| GCaMP2 | Genetically encoded Ca2+ indicator | ~488 | ~508 | nih.govconncoll.edu |

| Fluo-5N AM | Calcium indicator | - | - | ahajournals.org |

Note: Excitation and emission peaks can shift depending on the cellular environment. biotium.comlumiprobe.com

Algorithms for Cross-Talk Correction and Signal Deconvolution

Despite careful spectral separation, some degree of cross-talk between the fluorescence channels can still occur. This is where computational algorithms become essential.

Cross-talk correction methodologies aim to mathematically remove the contribution of one dye's signal from the other's. One approach involves sequential staining, where the heart is first stained with only one dye (e.g., this compound) and the bleed-through into the other channel is quantified. researchgate.net This information can then be used to subtract the cross-talk component from the dual-dye recordings. More advanced techniques utilize theoretical frameworks to select optimal dye and filter combinations to achieve zero cross-talk. frontiersin.org This can involve identifying "semasbestic wavelengths," where the fluorescence change of the voltage-sensitive dye is zero, thus eliminating its contribution to the calcium signal. frontiersin.org

Signal deconvolution is another important computational step, particularly when dealing with overlapping signals or to improve the temporal resolution of the recordings. Deconvolution algorithms aim to reverse the convolution process that occurs during signal acquisition, effectively sharpening the signals and separating overlapping events. core.ac.ukupc.edu In the context of dual optical mapping, these algorithms can help to more accurately determine the precise timing of the action potential upstroke and the subsequent calcium transient. Various deconvolution techniques exist, including those based on the Richardson-Lucy algorithm, blind deconvolution, and Wiener filter deconvolution. researchgate.net The choice of algorithm can depend on the specific characteristics of the signals and the noise levels. researchgate.netresearchgate.net

Integration with Other Fluorescent Reporters for Correlative Biological Insights

The versatility of this compound extends to its integration with a broader range of fluorescent reporters beyond calcium indicators. This allows for multiparametric imaging that can correlate membrane potential with other critical cellular processes. For instance, triple-parametric optical mapping has been demonstrated using this compound, the calcium-sensitive dye Rhod-2 AM, and the endogenous fluorophore NADH. oup.com This approach enables the simultaneous assessment of electrical activity, calcium handling, and metabolic changes, providing valuable insights into the interplay between these processes during events like cardiac ischemia. oup.com

Co-Application with Genetically Encoded Voltage or Calcium Indicators

The advent of genetically encoded indicators for both voltage (GEVIs) and calcium (GECIs) has opened up new avenues for research that can be combined with chemical dyes like this compound.

Co-application with GEVIs: While this compound is a powerful tool, GEVIs offer the advantage of cell-type-specific expression and long-term, non-invasive monitoring. mdpi.compku.edu.cn In some experimental paradigms, this compound could be used to provide a global map of membrane potential, while a GEVI is expressed in a specific cell population to study its unique electrical behavior within the larger tissue context. The development of far-red shifted GEVIs could further facilitate spectral separation from this compound. nih.gov

Co-application with GECIs: As discussed previously, the combination of this compound with GECIs like GCaMP2 allows for targeted calcium measurements alongside global voltage mapping. nih.gov This is particularly useful for dissecting the roles of different cell types in cardiac arrhythmias or for studying calcium signaling in specific subcellular compartments. nih.govconncoll.edu The continuous development of improved GECIs with faster kinetics and higher signal-to-noise ratios will further enhance the utility of these combined approaches. springernature.com

Insights into Cellular and Organ Level Electrophysiology Facilitated by Rh 237

Understanding Physiological and Pathophysiological Conditions

RH 237 is instrumental in studying the electrical behavior of cardiac tissue under normal and disease states. It allows for detailed characterization of action potential propagation and identification of abnormalities that can lead to life-threatening arrhythmias.

Electrophysiological Remodeling in Myocardial Ischemia and Reperfusion

Myocardial ischemia and subsequent reperfusion induce significant electrophysiological changes that can create a substrate for arrhythmias. ahajournals.orgesmed.orguni-due.de this compound has been pivotal in studying these alterations.

In models of acute regional ischemia, optical mapping with this compound has revealed the extent and shape of the ischemic region by measuring the rate and extent of the dye's fluorescence rise, which is dependent on local perfusion. researchgate.netthaiscience.infotci-thaijo.org This technique allows for the simultaneous assessment of electrical activity and relative myocardial perfusion with a single fluorescent dye. researchgate.nettci-thaijo.org During ischemia, studies using this compound have documented a progressive slowing of conduction velocity (CV) and shortening of action potential duration (APD). ahajournals.org In some instances, these changes can lead to a complete loss of excitability in the ischemic zone. ahajournals.org

Upon reperfusion, excitability typically recovers quickly, but CV can remain depressed for a significant period. ahajournals.org This persistent CV slowing, coupled with other electrophysiological changes, creates a highly arrhythmogenic substrate, often leading to reentry arrhythmias. ahajournals.org Triple-parametric optical mapping, combining the use of this compound with Ca2+-sensitive and metabolic fluorophores, has further shown that metabolic changes can precede the electrophysiological alterations observed in ischemic hearts. oup.com

| Experimental Model | Key Findings with this compound | Reference |

| Rabbit Heart (Acute Ischemia/Reperfusion) | Revealed extent and shape of ischemic region; quantified local perfusion rates. | researchgate.netthaiscience.infotci-thaijo.org |

| Neonatal Rat Ventricular Myocyte Monolayers | Showed progressive slowing of conduction velocity and APD shortening during ischemia; persistent CV slowing during early reperfusion promoting reentry. | ahajournals.org |

| Murine Ischemic Hearts | Demonstrated that metabolic changes precede electrophysiological alterations. | oup.com |

Alterations in Conduction Pathways During Cardiac Hypertrophy

Cardiac hypertrophy, an adaptive response of the heart to increased workload, is often associated with electrophysiological remodeling that increases the risk of arrhythmias. ahajournals.orgmdpi.commdpi.com this compound has been instrumental in dissecting the changes in conduction pathways that occur in this condition.

Studies using neonatal rat ventricular myocyte cultures, a model for cardiac hypertrophy, have employed this compound to measure conduction velocity. These studies found that treatment with agents that mimic hypertrophic stimuli, such as dibutyryl cAMP, led to a significant increase in conduction velocity. ahajournals.orgnih.gov This increase was attributed to enhanced expression of gap junction proteins, which facilitate intercellular communication. ahajournals.orgahajournals.orgnih.gov Similarly, subjecting myocyte cultures to pulsatile stretch, another stimulus for hypertrophy, resulted in an upregulation of intercellular junction proteins and a corresponding increase in propagation velocity as measured by this compound. ahajournals.orgnih.gov

However, the effects of hypertrophy on conduction are complex and can vary depending on the stage and nature of the hypertrophic response. While some early models show increased conduction velocity, chronic hypertrophy is often associated with slowed conduction. ahajournals.orgmdpi.com In some cases of hypertrophy, no significant changes in the action potential upstroke velocity are observed, suggesting that alterations in cell-to-cell coupling, rather than individual cell excitability, are the primary drivers of changes in conduction. ahajournals.orgnih.gov

Elucidation of Intercellular Communication and Gap Junction Dynamics

Intercellular communication, primarily mediated by gap junctions, is crucial for the coordinated propagation of electrical impulses in the heart. um.esnih.govnih.gov The voltage-sensitive dye this compound, by enabling precise measurement of conduction velocity, provides a powerful tool to functionally assess this communication.

In cultured cardiac myocytes, this compound has been used to directly link changes in gap junction protein expression to alterations in electrophysiological properties. For instance, an increase in the expression of connexin43 and connexin45, key gap junction proteins in the ventricles, was shown to correlate with a 24% to 29% increase in conduction velocity. ahajournals.orgahajournals.orgnih.gov This demonstrates that the upregulation of gap junction proteins enhances intercellular communication and accelerates action potential propagation. ahajournals.orgnih.gov

Furthermore, studies involving pulsatile stretch of myocyte cultures have utilized this compound to show that mechanical stimuli can remodel cell-to-cell communication. ahajournals.orgnih.gov The observed increase in conduction velocity following stretch was paralleled by an upregulation of connexin43, providing further evidence for the tight coupling between gap junction expression and electrical conduction. ahajournals.orgnih.gov These findings highlight the dynamic nature of gap junctions and their critical role in modulating cardiac electrophysiology. tandfonline.com

Characterization of Engineered Tissue Electrophysiology

Engineered heart tissues hold great promise for cardiac repair and for creating in vitro models of cardiac function and disease. duke.edumdpi.com this compound is a key technology for the electrophysiological characterization of these engineered constructs.

Human Pluripotent Stem Cell-Derived Cardiomyocyte Grafts

The transplantation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) is a promising strategy for regenerating damaged heart tissue. ahajournals.orgahajournals.orgresearchgate.net A critical aspect of this approach is the electrical integration of the graft with the host myocardium. This compound is used to assess this integration by simultaneously mapping the electrical activity of the host tissue, while the graft's activity is monitored using a genetically encoded voltage indicator. ahajournals.orgahajournals.org

These studies have shown that the maturity of the hPSC-CMs before transplantation significantly impacts their in vivo electrophysiological function. ahajournals.orgahajournals.org Grafts formed from more mature hPSC-CMs exhibit improved host-graft coupling, more rapid conduction velocities, and more mature action potential characteristics. ahajournals.orgahajournals.org In some cases, good labeling of the host myocardium with this compound can be achieved, allowing for a comparison of voltage maps between hearts with and without grafts. gwu.edu

| Graft Type | Host-Graft Coupling (with this compound) | Conduction Velocity | Reference |

| Immature hPSC-CMs | Nearly always uncoupled | Slower | ahajournals.orgahajournals.org |

| Mature hPSC-CMs | More likely to show 1:1 coupling | More rapid | ahajournals.orgahajournals.org |

In Vitro Models of Excitable Tissues

This compound is extensively used to characterize the electrophysiological properties of in vitro models of excitable tissues, such as engineered cardiac tissue patches. nih.govnih.govresearchgate.net These "heart-on-a-chip" systems allow for the controlled study of cardiac physiology and pharmacology. nih.gov

In these models, this compound is used to stain the tissue and measure action potential propagation in response to point stimulation. nih.govnih.gov This allows for the determination of key electrophysiological parameters, including conduction velocity and action potential duration. nih.gov For example, engineered cardiac patches have been shown to support uniform propagation of action potentials with conduction velocities comparable to native tissue. nih.gov These in vitro systems, when combined with optical mapping using this compound, provide a powerful platform for understanding the fundamental principles of cardiac electrophysiology and for testing the effects of various interventions. nih.govnih.govnih.gov

Advanced Research Directions and Methodological Enhancements for Rh 237 Applications

Development of Novel RH 237 Derivatives with Improved Properties

While this compound is a valuable tool, research continually seeks to develop derivatives with enhanced characteristics to overcome limitations and expand experimental possibilities. The ideal voltage-sensitive dye (VSD) would possess high sensitivity to membrane potential changes, exceptional photostability, rapid response kinetics, and minimal toxicity. numberanalytics.com

Recent advancements in dye technology have focused on creating VSDs with better signal-to-noise ratios and optimized spectral properties. numberanalytics.com For instance, the development of VSDs that operate via a photoinduced electron transfer (PeT) mechanism has yielded probes with high voltage sensitivity and fast response times. acs.org The goal is to synthesize derivatives that are brighter and more sensitive, potentially with red-shifted excitation and emission spectra to reduce phototoxicity and improve tissue penetration. acs.org

Efforts are also underway to create targetable VSDs. Early methods for cell-specific labeling, such as retrograde transport or direct injection, are either not universally applicable or are invasive. acs.org The development of derivatives with functional groups that allow for covalent attachment to genetically encoded tags on specific cell populations represents a significant leap forward. acs.org This would enable researchers to record membrane potential changes from precisely defined neuronal subtypes within a complex neural circuit.

The following table summarizes the spectral properties of this compound and a related dye, di-4-ANEPPS, for comparison.

| Compound | Excitation (nm) | Emission (nm) | Sensitivity (ΔF/F per 100 mV) |

| This compound | 530 | 670 | 5-10% |

| di-4-ANEPPS | 475 | 605 | 10-20% |

Data sourced from Number Analytics. numberanalytics.com

Integration with Optogenetics for Precise Spatiotemporal Control of Excitation

The combination of this compound imaging with optogenetics, a technique that uses light to control genetically modified cells, offers a powerful "all-optical" approach for investigating neural circuits. oup.combham.ac.uk This methodology allows for both the precise stimulation of specific neurons and the simultaneous recording of the resulting electrical activity across a population of cells. researchgate.net

Optogenetics utilizes light-sensitive proteins, known as opsins, to either excite or inhibit neuronal activity with high temporal and spatial precision. bham.ac.ukhfsp.org When integrated with this compound imaging, researchers can trigger action potentials in targeted neurons using one wavelength of light and monitor the subsequent changes in membrane potential throughout the network using the fluorescence of this compound at a different wavelength. researchgate.net This dual-light approach is critical for dissecting the functional connectivity and information processing within neural ensembles.

A significant challenge in this integrated approach is spectral crosstalk between the optogenetic actuator and the voltage-sensitive dye. researchgate.net Careful selection of opsins and dyes with non-overlapping spectra is crucial. For example, combining a blue-light-activated channelrhodopsin for neuronal stimulation with a red-shifted voltage sensor can minimize spectral overlap and ensure that the activation light does not interfere with the voltage imaging. researchgate.net Research is ongoing to develop new dye and opsin pairings that are spectrally compatible for seamless integration. bham.ac.uk

High-Throughput Screening Platforms for Electrophysiological Modulator Discovery

High-throughput screening (HTS) platforms are essential for the rapid discovery of novel drugs and electrophysiological modulators. pharmaron.comfraunhofer.de These automated systems can test thousands of compounds for their effects on cellular activity. pharmaron.com this compound and similar voltage-sensitive dyes are increasingly being incorporated into HTS assays to provide a direct readout of membrane potential changes in response to chemical compounds.

In the context of drug discovery, HTS platforms utilizing VSDs can be used to screen large chemical libraries for compounds that modulate ion channel activity, which are important targets for a wide range of diseases. nih.gov These platforms often employ microplate formats (96, 384, or 1536 wells) and automated fluorescence microscopy to rapidly assess the effects of compounds on the membrane potential of cultured cells. pharmaron.com The fluorescence intensity changes of this compound provide a quantitative measure of a compound's excitatory or inhibitory effects.

The development of HTS-compatible assays using VSDs allows for the screening of extensive compound libraries, including natural product libraries, which are a rich source of novel chemical structures. fraunhofer.denih.gov This approach accelerates the identification of lead compounds that can then be further characterized and optimized for therapeutic use.

Computational Modeling and Simulation Informed by this compound-Derived Data

Data obtained from this compound imaging provides a rich dataset for the development and refinement of computational models of neural activity. inria.frnih.gov These models are mathematical representations of neural systems that can help researchers understand the complex dynamics of brain function. digitalpromise.org By providing high-resolution spatial and temporal maps of membrane potential changes, this compound data can be used to validate and constrain the parameters of these models. inria.fr

For example, voltage-sensitive dye imaging (VSDI) data can be used to build biophysical models at a mesoscopic scale, helping to interpret the origins of the optical signal and its relationship to the underlying neural population activity. inria.frnih.gov These models can simulate how sensory stimuli are represented across the cortical surface and how this representation evolves over time. inria.fr

The process often involves generating artificial data from a model with known parameters and then using real experimental data, such as that from this compound imaging, to fit the model and recover those parameters. rklymentiev.com This iterative process of data collection and model refinement leads to more accurate and predictive models of neural computation. github.com Computational models informed by VSDI data are crucial for exploring systems that are difficult to observe directly and for generating new hypotheses about brain function. digitalpromise.org

Q & A

Q. What are the spectral properties of RH 237, and how do they vary across experimental conditions?

this compound exhibits a maximum excitation/emission at 550/786 nm in methanol, with spectral shifts observed in cell membranes: ~20 nm (excitation) and ~80 nm (emission) blue shifts due to environmental polarity changes. Researchers must validate these shifts using calibration curves in their specific experimental media (e.g., buffer solutions or live-cell imaging systems) .

Q. What is the recommended working concentration range for this compound in neuronal studies?

The probe is typically used at 1–5 μM, but optimal concentrations depend on cell type, dye-loading efficiency, and signal-to-noise requirements. A pilot titration (e.g., 0.5–10 μM) with fluorescence microscopy or plate readers is advised to minimize phototoxicity while ensuring sufficient signal intensity .

Q. How should this compound be stored and prepared to ensure stability?

Store at -20°C in desiccated, light-protected conditions. Reconstitute in DMSO or methanol (≥95% purity) to avoid aggregation. Aliquot to prevent freeze-thaw cycles, and use within 3 weeks at room temperature. Validate dye integrity via HPLC-MS if stored beyond recommended periods .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence signals when using this compound across different cell models?

Discrepancies may arise from membrane lipid composition, voltage sensitivity, or competing dyes. Normalize signals using internal controls (e.g., simultaneous electrophysiology) and perform cross-validation with alternative potentiometric probes (e.g., Di-4-ANEPPS). Report raw and normalized data with error margins to distinguish biological variability from technical noise .

Q. What experimental designs are optimal for correlating this compound fluorescence changes with electrophysiological data?

Combine this compound imaging with patch-clamp recordings in the same preparation. Use synchronized acquisition systems to align fluorescence traces (sampled at ≥100 Hz) with membrane potential measurements. Control for motion artifacts and photobleaching by limiting illumination intensity and duration .

Q. How can this compound protocols be adapted for high-throughput screening of ion channel modulators?

Optimize dye-loading in 96-/384-well plates using automated dispensers. Include negative controls (e.g., ion channel blockers) and Z’-factor calculations to assess assay robustness. Use ratiometric imaging (e.g., dual-excitation at 530/550 nm) to correct for well-to-well variability .

Q. What statistical methods are appropriate for analyzing this compound time-series data in dynamic neuronal networks?

Apply time-lapse fluorescence analysis with Gaussian smoothing to reduce noise. Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions. For network-level data, employ graph theory metrics (e.g., synchrony index) and cross-correlation matrices .

Q. How do researchers validate this compound’s specificity in complex tissue environments?

Perform control experiments with membrane potential uncouplers (e.g., CCCP) or genetic silencing of voltage-gated channels. Compare this compound signals with genetically encoded voltage indicators (e.g., ASAP3) in the same model system .

Methodological Best Practices

- Data Reporting: Include spectral calibration curves, dye lot-specific QC data (HPLC-MS/NMR), and environmental conditions (temperature, pH) in supplementary materials to ensure reproducibility .

- Ethical Compliance: For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency, as this compound is not approved for diagnostic or therapeutic use .

- Interdisciplinary Collaboration: Partner with biophysicists or optical engineers to customize imaging systems (e.g., two-photon setups) for this compound’s near-infrared emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.